molecular formula C14H12F3N5OS2 B2416115 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1396680-37-7

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2416115
CAS No.: 1396680-37-7
M. Wt: 387.4
InChI Key: QSJGIARUZBTWLS-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a class of organic compounds with a five-membered ring containing two hetero atoms . Thiazoles are known for their various pharmaceutical applications and are present in more than 18 FDA-approved drugs . They have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . The synthesis of thiazole derivatives often involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Scientific Research Applications

Chemical Structure and Interactions

Compounds with structural similarities to 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been studied for their unique chemical structures and interactions. For example, Boechat et al. (2011) investigated the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing their near ‘‘V’’ shaped molecular structures and various intermolecular interactions such as N–H···O, N–H···N, and C–H···π, which contribute to their 3-D arrays formation (Boechat et al., 2011).

Synthesis and Evaluation

The synthesis and evaluation of compounds incorporating thiadiazole moiety for potential applications have been explored. For instance, Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antioxidant and Antitumor Activities

Research has also focused on the antioxidant and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles. Hamama et al. (2013) synthesized compounds for antitumor and antioxidant evaluations, showing promising activities for some of these compounds (Hamama et al., 2013).

Ligand Synthesis for Metal Complexes

Studies have been conducted on the synthesis of non-symmetrical compartmental ligands derived from acetazolamide and their metal complexes, indicating potential applications in catalysis and material science. Crane et al. (2004) detailed the synthesis and crystal structure of such ligands and their cobalt(III) complexes (Crane et al., 2004).

Bioactivity of Heterocyclic Systems

The bioactivity of condensed bridgehead nitrogen heterocyclic systems has been explored, with studies synthesizing derivatives and evaluating their antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the design, synthesis, and development of new thiazole derivatives with improved efficacy and safety profiles.

Mechanism of Action

Target of Action

Similar compounds have been used as luminescent materials , suggesting that they may interact with light-sensitive proteins or pathways.

Mode of Action

It’s known that similar compounds exhibit fluorescence properties . This suggests that the compound might interact with its targets by absorbing light and then re-emitting it, a process that can cause changes in the target molecules.

Biochemical Pathways

It’s known that similar compounds can activate the release of calcium ions in insect neurons , suggesting that they may affect calcium signaling pathways.

Pharmacokinetics

The compound’s fluorescence properties suggest that it might be detectable in various tissues after administration . The compound’s stability in different solvents suggests that it might have good bioavailability.

Result of Action

Similar compounds have been shown to have pesticidal properties , suggesting that they may cause cell death in certain organisms.

Action Environment

The action of this compound can be influenced by environmental factors such as light and solvent polarity . For example, the compound’s fluorescence properties can be affected by the polarity of the solvent, with the degree of charge transfer increasing with solvent polarity .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5OS2/c1-7-20-21-12(24-7)18-10(23)6-22(2)13-19-11-8(14(15,16)17)4-3-5-9(11)25-13/h3-5H,6H2,1-2H3,(H,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJGIARUZBTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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